Superior Potency and Preferential TLR2/1 Selectivity of MMG-11 Compared to CU-CPT22
MMG-11 demonstrates a distinct and quantifiable selectivity profile compared to the commonly used TLR2 antagonist CU-CPT22. Schild plot analysis reveals that MMG-11 is a more potent antagonist of both TLR2/1 and TLR2/6 signaling than CU-CPT22, with significantly higher pA2 values [1]. Notably, in functional assays of human HEK293 reporter cells, MMG-11 exhibits a stark preference for inhibiting the TLR2/1 heterodimer (IC50 = 0.87 µM) over the TLR2/6 heterodimer (IC50 = 7.4 µM) . This is in direct contrast to CU-CPT22, which is selective for hTLR2/6 over hTLR2/1 .
| Evidence Dimension | Antagonist Potency (pA2) and Functional Inhibition (IC50) against TLR2 Heterodimers |
|---|---|
| Target Compound Data | MMG-11: pA2 (TLR2/1) = 6.15; pA2 (TLR2/6) = 6.65; IC50 (TLR2/1) = 0.87 µM; IC50 (TLR2/6) = 7.4 µM |
| Comparator Or Baseline | CU-CPT22: pA2 (TLR2/1) = 5.73; pA2 (TLR2/6) = 5.80; IC50 (TLR1/2) = 0.58 µM; IC50 (TLR2/6) = inactive |
| Quantified Difference | MMG-11's pA2 for TLR2/1 is 0.42 units higher (more potent) than CU-CPT22's. MMG-11 exhibits an ~8.5-fold selectivity for TLR2/1 over TLR2/6, whereas CU-CPT22 is selective for TLR2/6 and inactive against TLR2/6. |
| Conditions | HEK293-hTLR2 reporter cells stimulated with Pam3CSK4 (TLR2/1) or Pam2CSK4 (TLR2/6). |
Why This Matters
Procurement of MMG-11 is essential when the scientific objective requires inhibition of both TLR2/1 and TLR2/6 signaling but with a strong, defined preference for the TLR2/1 pathway, a profile not achievable with CU-CPT22.
- [1] Grabowski, M., et al. (2018). Identification of a pyrogallol derivative as a potent and selective human TLR2 antagonist by structure-based virtual screening. Biochemical Pharmacology, 154, 148-160. DOI: 10.1016/j.bcp.2018.04.018. View Source
